molecular formula C4H7BrO B1285880 2-(Bromomethyl)oxetane CAS No. 939759-23-6

2-(Bromomethyl)oxetane

Cat. No. B1285880
M. Wt: 151 g/mol
InChI Key: OMXAGUVERXNCSZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)oxetane is a chemical compound that is part of the oxetane family, which are four-membered cyclic ethers. The presence of the bromomethyl group in the molecule suggests that it could be a useful intermediate in various organic synthesis reactions due to the reactivity of the bromine atom.

Synthesis Analysis

The synthesis of oxetane derivatives, including those with bromomethyl groups, can be achieved through various methods. One approach involves the cyclization of alpha,beta-unsaturated acids and N-sulfonamides using bis(collidine)bromine(I) hexafluorophosphate, which leads to the formation of 2-oxetanones and 2-azetidinones. This method also applies to the synthesis of oxetanes from cinnamic alcohols, with the presence of a gem-dimethyl group in alpha of the alcohol function being beneficial . Another synthesis route is the use of rhodium-catalysed O-H insertion and C-C bond-forming cyclisation to create diversely functionalised oxetane derivatives .

Molecular Structure Analysis

The molecular structure of oxetane derivatives can be complex, especially when part of polycyclic systems. For instance, computational chemistry has been used to model the structure of polycyclic oxetanes and assess the ring strain energy due to the four-membered heterocycle . The molecular structure of oxetane derivatives is crucial in determining their reactivity and potential applications in synthesis.

Chemical Reactions Analysis

Oxetane derivatives can undergo various chemical reactions, including bromination and rearrangement. For example, the bromination of the polycyclic oxetane 2,4-oxytwistane aimed to form 2,4-dibromotwistane but instead led to the formation of an isomeric dibromo compound due to a skeletal rearrangement within the molecule . Additionally, oxetane derivatives can be used as building blocks in cross-coupling reactions, as demonstrated by the synthesis of 2,4-disubstituted oxazoles using a 4-bromomethyl-2-chlorooxazole unit .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)oxetane and related compounds are influenced by their molecular structure. The presence of substituents such as ester, amide, nitrile, aryl, sulfone, and phosphonate groups can significantly alter these properties, making them suitable for various applications in drug discovery . The reactivity of the bromomethyl group also plays a crucial role in the compound's behavior in chemical reactions, as it can participate in various coupling and cyclization processes .

Scientific Research Applications

Oxetanes, including 2-(Bromomethyl)oxetane, are four-membered heterocycles containing an oxygen atom . They have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .

  • Medicinal Chemistry : Oxetanes have been used as stable motifs in medicinal chemistry . They can influence the physicochemical properties of medicinal compounds, potentially improving their stability, rigidity, and hydrogen-bond acceptor ability .

  • Synthetic Intermediate : Oxetanes can undergo ring-opening reactions, making them useful as synthetic intermediates . These reactions can be used to create a variety of other compounds.

  • C–H Functionalization : Oxetanes can be used in C–H functionalization . This involves the modification of carbon-hydrogen bonds, which is a key process in organic synthesis.

  • Cyclization through C–H Bond Formation : Oxetanes can be synthesized through various cyclization methods, including C–H bond formation . This involves the formation of a new ring by creating a bond between a carbon atom and a hydrogen atom .

  • Paterno-Buchi [2+2] Photocycloaddition : Oxetanes can be synthesized through the Paterno-Buchi [2+2] photoreaction . This is a type of [2+2] cycloaddition that occurs when a compound containing a carbon-carbon double bond is irradiated with UV light in the presence of an oxygen-containing compound .

  • Synthesis from Oxetane-Containing Building Blocks : Oxetanes can also be synthesized from preformed oxetane-containing building blocks . This allows for the creation of a wide variety of oxetane derivatives .

  • Functionalization through Metalated and Radical Intermediates : Oxetanes can be functionalized through the use of metalated and radical intermediates . This allows for the modification of the oxetane ring to create new compounds .

  • Ring-Opening and Ring-Expansion Reactions : Oxetanes can undergo ring-opening and ring-expansion reactions . These reactions can be used to create larger rings or to open the oxetane ring to create new compounds .

  • Synthesis and Reactivity of 2-Methyleneoxetanes : 2-Methyleneoxetanes can be synthesized and have unique reactivity . They can undergo a variety of reactions to create new compounds .

  • Intramolecular Etherification : Oxetanes can be synthesized through intramolecular etherification . This involves the formation of an ether bond within a molecule .

  • Epoxide Ring Opening/Ring Closing : Oxetanes can also be synthesized through epoxide ring opening and ring closing . This involves the opening of an epoxide ring, followed by its closing to form an oxetane ring .

  • Synthesis from Sugar Derivatives : Oxetanes can be synthesized from sugar derivatives . This allows for the creation of a wide variety of oxetane derivatives .

  • Synthesis of Oxetane-Containing Nucleoside Analogues : Oxetanes can be used in the synthesis of oxetane-containing nucleoside analogues . These analogues can have various applications in medicinal chemistry .

  • Oxetane Synthesis through Electrophilic Halocyclization of Alcohols : Oxetanes can be synthesized through electrophilic halocyclization of alcohols . This involves the formation of a halocycle, followed by its conversion to an oxetane ring .

  • Ring Opening of Oxetan-3-one Derivatives : Oxetan-3-one derivatives can undergo ring-opening reactions . These reactions can be used to create a variety of other compounds .

  • Ring-Expansion Reactions of Oxetanes : Oxetanes can undergo ring-expansion reactions . These reactions can be used to create larger rings .

Safety And Hazards

2-(Bromomethyl)oxetane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Oxetanes, including 2-(Bromomethyl)oxetane, are of great interest as new potential pharmacophores with a significant spectrum of biological activities. They are being studied for their interesting physicochemical properties and their potential use in the discovery of new drugs .

properties

IUPAC Name

2-(bromomethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXAGUVERXNCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585718
Record name 2-(Bromomethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)oxetane

CAS RN

939759-23-6
Record name 2-(Bromomethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)oxetane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Werner, S Mesch, RC Hillig, A Ter Laak… - Journal of Medicinal …, 2019 - ACS Publications
The P2X4 receptor is a ligand-gated ion channel that is expressed on a variety of cell types, especially those involved in inflammatory and immune processes. High-throughput …
Number of citations: 36 pubs.acs.org
DA Wicks - 1989 - scholarworks.umass.edu
Synthesis and reactions of some new halogenated polyethers/ Page 1 University of Massachusetts Amherst ScholarWorks@UMass Amherst Doctoral Dissertations 1896 - February 201…
Number of citations: 4 scholarworks.umass.edu

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